molecular formula C16H24N4O4 B2971861 ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 2097857-45-7

ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2971861
CAS No.: 2097857-45-7
M. Wt: 336.392
InChI Key: ZOERRTRBIOYFTO-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazole-carboxylate derivatives, characterized by a 1-methyl-1H-pyrazole-4-carboxylate backbone substituted with a 4-tert-butyl-2-oxopyrrolidine-3-amido group at position 3.

Properties

IUPAC Name

ethyl 5-[(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)amino]-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-6-24-15(23)9-7-18-20(5)12(9)19-14(22)11-10(16(2,3)4)8-17-13(11)21/h7,10-11H,6,8H2,1-5H3,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOERRTRBIOYFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2C(CNC2=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyrrolidine ring and the tert-butyl group. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls ensures the consistency and purity of the final product. Solvent extraction and purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

Compound Name Substituents at Position 5 Core Structure Notable Features
Ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate 4-tert-Butyl-2-oxopyrrolidine-3-amido Pyrazole-carboxylate Bulky tert-butyl group; polar amide and pyrrolidinone moieties
Ethyl 5-(4-cinnamamidobenzamido)-1-methyl-1H-pyrazole-4-carboxylate 4-Cinnamamidobenzamido Pyrazole-carboxylate Cinnamoyl group introduces π-π stacking potential; tested for antibiofilm activity
Ethyl 1-methyl-5-(4-(2-phenoxyacetamido)benzamido)-1H-pyrazole-4-carboxylate 4-(2-Phenoxyacetamido)benzamido Pyrazole-carboxylate Phenoxyacetamido group enhances hydrogen bonding capacity
Ethyl 1-methyl-1H-pyrazole-4-carboxylate None (unsubstituted) Pyrazole-carboxylate Simplest analogue; used as a synthetic intermediate
Ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate Amino group Pyrazole-carboxylate Amino substituent increases hydrophilicity; tert-butylphenyl enhances steric bulk

Key Differences and Implications

The unsubstituted ethyl 1-methyl-1H-pyrazole-4-carboxylate lacks bulky groups, likely exhibiting higher solubility but lower target affinity.

Biological Activity: Compounds with cinnamamido or phenoxyacetamido substituents demonstrated antibiofilm activity against Candida albicans . The target compound’s pyrrolidinone moiety may mimic these effects via hydrogen bonding or steric interactions. The tert-butylphenyl analogue lacks direct activity data but shares steric features that could influence binding to hydrophobic enzyme pockets.

Synthetic Accessibility: The synthesis of similar compounds involves refluxing intermediates with acyl chlorides (e.g., cinnamoyl or phenoxyacetyl chloride) . The tert-butyl-pyrrolidinone substituent in the target compound may require specialized reagents, impacting yield and purity.

Research Findings and Data Gaps

  • Crystallographic Studies : Tools like SHELX and Mercury CSD could elucidate its crystal packing and hydrogen-bonding patterns, which are critical for understanding stability and intermolecular interactions.
  • Lumping Strategies : Organic compounds with similar backbones (e.g., pyrazole-carboxylates) may be "lumped" in computational models to predict reactivity or environmental behavior .

Biological Activity

Ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure consisting of a pyrazole ring and a pyrrolidine derivative, which contributes to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially affecting the compound's interaction with biological membranes.

Anticancer Activity

Recent studies have evaluated the anticancer properties of derivatives related to this compound. For instance, similar compounds have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Notes
Compound AMCF-70.73Effective against breast cancer
Compound BOCUM-2MD388Inhibits proliferation in gastric carcinoma
Compound CPanc-15Reduces migration in pancreatic cancer

These findings suggest that modifications to the core structure can enhance anticancer activity, particularly through the inhibition of cell proliferation and migration .

Anti-inflammatory Activity

Inflammation plays a critical role in cancer progression, and compounds with anti-inflammatory properties can be valuable in therapeutic strategies. This compound has been investigated for its ability to modulate inflammatory pathways.

In vitro assays demonstrated that related compounds could inhibit pro-inflammatory cytokine production, suggesting a potential mechanism for their anti-inflammatory effects . The antioxidant activity of these compounds also contributes to their overall therapeutic profile by reducing oxidative stress associated with inflammation.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on MCF-7 Cell Line : A derivative demonstrated significant cytotoxicity with an IC50 value of 0.73 µM, indicating strong potential for further development as an anticancer agent.
  • Wound Healing Assay : In a study involving pancreatic cancer cells (Panc-1), the compound reduced cell migration significantly after prolonged exposure, suggesting its potential as an antimetastatic agent .
  • Antioxidant Activity : The antioxidant capacity was assessed using the FRAP assay, revealing that certain derivatives exhibited higher activity than standard antioxidants, which may contribute to their therapeutic effects against cancer .

Q & A

Q. What are the recommended synthetic strategies for ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate?

The synthesis of pyrazole-carboxylate derivatives typically involves cyclocondensation reactions. For example, pyrazole-4-carboxylate analogs are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization of the pyrrolidine moiety . A Biginelli-like one-pot reaction, as described in the synthesis of related pyrimidoquinolinones, could be adapted using ethyl acetoacetate, tert-butyl-substituted aldehydes, and thioureas to form the core structure . Post-synthetic amidation at the pyrrolidine ring may require coupling agents like HATU or EDC in anhydrous DMF .

Q. How should researchers characterize the structural and electronic properties of this compound?

Combined experimental and theoretical approaches are critical:

  • X-ray crystallography for precise bond lengths and angles (e.g., as applied to 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in ).
  • DFT calculations to map electron density distribution and predict reactivity, particularly at the amide and ester functional groups.
  • Spectroscopic methods : FTIR for amide C=O stretching (~1650–1700 cm⁻¹), ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl protons at ~1.2 ppm), and HRMS for molecular ion validation .

Advanced Research Questions

Q. What computational methods are effective for optimizing reaction pathways in the synthesis of this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., density functional theory for transition-state analysis) and machine learning to predict optimal reaction conditions. For instance, reaction path searches using the GRRM17 software can identify low-energy intermediates, while Bayesian optimization narrows down solvent, temperature, and catalyst combinations . This approach reduced reaction development time by 60% in analogous heterocyclic syntheses .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole-carboxylate analogs?

Discrepancies often arise from structural isomerism or impurities. For example, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate exhibits varying anti-inflammatory activity depending on benzyl substituent positioning . To address this:

  • HPLC purity checks (>98%) with UV/Vis detection.
  • Docking studies to compare binding modes of positional isomers with target proteins (e.g., COX-2).
  • In vitro dose-response assays across multiple cell lines to validate specificity .

Q. What experimental design principles apply to optimizing the compound’s solubility and stability?

A factorial design approach is recommended:

  • Variables : pH (4–8), co-solvents (DMSO, PEG-400), and temperature (4–25°C).
  • Response surface methodology (RSM) to model solubility/stability interactions.
  • Accelerated stability testing under ICH Q1A guidelines, with LC-MS monitoring of degradation products (e.g., ester hydrolysis to carboxylic acid) .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

A multi-step protocol is advised:

  • Enzyme kinetics : Determine KiK_i values via Lineweaver-Burk plots using purified targets (e.g., kinases or proteases).
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Site-directed mutagenesis of suspected binding residues (e.g., catalytic lysine or aspartate) to confirm critical interactions .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions for amide couplings to prevent side reactions .
  • Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in ).
  • Ethical Compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., chlorinated solvents in ).

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